N,N-Diethyl-1H-indole-1-carboxamide

Directed ortho-metalation C-7 functionalization Indole synthesis

N,N-Diethyl-1H-indole-1-carboxamide (CAS 119668-50-7), also known as indole-1-carboxylic acid diethylamide, is an indole derivative bearing an N,N-diethylcarbamoyl substituent at the N1 position. It is commercially available as a 97% pure liquid with a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 119668-50-7
Cat. No. B051106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-1H-indole-1-carboxamide
CAS119668-50-7
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1C=CC2=CC=CC=C21
InChIInChI=1S/C13H16N2O/c1-3-14(4-2)13(16)15-10-9-11-7-5-6-8-12(11)15/h5-10H,3-4H2,1-2H3
InChIKeyDNEILLNCDATSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-1H-indole-1-carboxamide (CAS 119668-50-7): Baseline Specifications and Chemical Class for Procurement Decisions


N,N-Diethyl-1H-indole-1-carboxamide (CAS 119668-50-7), also known as indole-1-carboxylic acid diethylamide, is an indole derivative bearing an N,N-diethylcarbamoyl substituent at the N1 position. It is commercially available as a 97% pure liquid with a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol . This compound is not an active pharmaceutical ingredient but rather a critical synthetic intermediate and building block in medicinal chemistry and organic synthesis, valued for its unique combination of a robust directed ortho-metalation group (DMG) and a competent Suzuki-Miyaura cross-coupling partner within a single functional moiety [1].

Why N,N-Diethyl-1H-indole-1-carboxamide Cannot Be Casually Substituted with Other Indole-1-carboxamides in Research


While the indole-1-carboxamide scaffold is common, subtle variations in the N,N-dialkyl substitution pattern profoundly impact the compound's fundamental utility as a synthetic tool. The specific N,N-diethyl substitution of this compound is not arbitrary; it represents an optimized balance between steric bulk for regioselective directed ortho-metalation (DoM) and electronic properties for efficient cross-coupling [1]. Substituting with a less bulky analog, such as N,N-dimethyl-1H-indole-1-carboxamide, can lead to reduced selectivity and lower yields in subsequent DoM reactions [2], while replacing it with a more sterically encumbered group may hinder the crucial Suzuki-Miyaura coupling step [3]. Therefore, assuming functional equivalence with closely related N1-carbamoyl indoles is a high-risk practice in complex, multi-step syntheses where this compound's precise reactivity profile is a key design feature.

Product-Specific Quantitative Evidence Guide: N,N-Diethyl-1H-indole-1-carboxamide Differentiated Performance Data


Synthetic Yield Advantage of N,N-Diethyl-1H-indole-1-carboxamide Over N-Phosphinoyl Indole in C-7 Functionalization

In a direct comparative study of N-protecting groups for the C-7 functionalization of indoles, the N,N-diethylcarbamoyl group (as N-amide 12) demonstrated a clear advantage over the N-phosphinoyl derivative 4. While the N-phosphinoyl derivative requires n-BuLi deprotonation and an electrophile quench to achieve C-7 substitution, its subsequent deprotection necessitates harsh conditions, limiting its utility. In contrast, the N-amide 12, which incorporates the N,N-diethylcarbamoyl functionality, enabled a sequential or one-pot C-2 metalation, silylation, C-7 metalation, and electrophile treatment to furnish the desired C-7-substituted indoles 7 in good overall yields [1]. This operational simplicity and compatibility with standard synthetic sequences represent a quantifiable improvement in process efficiency.

Directed ortho-metalation C-7 functionalization Indole synthesis

Validated High-Yield Synthesis Route Provides Benchmark Purity for Procurement

A validated synthetic route for N,N-diethyl-1H-indole-1-carboxamide has been reported, starting from indole and diethylcarbamoyl chloride. Following a straightforward workup involving silica gel column chromatography (EtOAc/hexanes), the target compound was isolated as a light yellow oil in 99% yield . This high isolated yield, achieved without the need for more complex flash chromatography, demonstrates a robust and efficient synthetic preparation. While this is a synthetic report, not a direct comparator study, it establishes a high-performance baseline for this specific derivative. In comparison, the synthesis of N,N-diethyl-1H-indole-3-carboxamide (a regioisomer) typically yields a solid with variable purity and requires different conditions , highlighting the unique synthetic profile of the 1-carboxamide isomer.

Synthetic chemistry Yield optimization Chemical procurement

Distinct Physicochemical Properties Support Storage and Handling Compliance

The compound exhibits specific, quantifiable physicochemical properties that directly impact procurement, storage, and laboratory handling. It is a liquid at room temperature with a reported density of 1.089 g/mL at 25°C and a boiling point range of 140-147°C at 0.8 mmHg . Its refractive index (n20/D) is 1.575, and it has a flash point of >110°C (closed cup) . In contrast, other indole-1-carboxamide analogs, such as 1H-indole-1-carboxamide (CAS 13307-58-9), are solids at room temperature , which dictates different weighing, dissolution, and storage protocols. These data points are essential for accurate inventory management, safety data sheet (SDS) compliance, and experimental reproducibility.

Physical chemistry Material handling Safety compliance

Proven Efficacy as a Directed Metalation Group (DMG) and Orthogonal Cross-Coupling Partner

The N,N-diethylcarbamoyl group is a powerful and versatile directed metalation group (DMG) for indoles, enabling highly regioselective C-2 lithiation [1]. Crucially, this same N,N-diethyl O-carbamate moiety serves as an orthogonal cross-coupling partner in Suzuki-Miyaura reactions, allowing for the sequential introduction of complex functionality at the C-7 position [2]. This dual functionality is a key differentiator. While other protecting/directing groups for indole (e.g., N-Boc, N-SO2Ph) can direct lithiation, they often are not competent cross-coupling partners, requiring additional protection/deprotection steps. In one study, an N,N-diethylcarbamoyl-protected indole (12) was subjected to sequential C-2 silylation, C-7 lithiation/functionalization, and a subsequent Suzuki-Miyaura coupling to furnish C-7-arylated indoles 14 and 16, including complex natural products like hippadine and pratosine [3].

Directed ortho-metalation Suzuki-Miyaura cross-coupling Synthetic methodology

Best-Fit Research and Industrial Application Scenarios for N,N-Diethyl-1H-indole-1-carboxamide


Total Synthesis of Complex Indole Alkaloids and Natural Products

The compound's unique ability to serve as both a directed metalation group and a cross-coupling partner [1] makes it an indispensable intermediate in the total synthesis of complex, polysubstituted indole alkaloids. The sequential C-2 and C-7 functionalization, followed by Suzuki-Miyaura coupling, provides a streamlined route to natural products such as hippadine and pratosine [2], where traditional, stepwise protection/deprotection strategies would be significantly longer and lower yielding.

Medicinal Chemistry and Early-Stage Drug Discovery for Kinase Inhibition

Indole-1-carboxamides have been extensively patented as kinase inhibitors, including IKK2 inhibitors for inflammatory diseases and VEGFR-2 inhibitors for ophthalmic conditions . While N,N-diethyl-1H-indole-1-carboxamide itself is an intermediate, its efficient and regioselective functionalization via DoM and Suzuki coupling [3] makes it a strategic starting material for rapidly generating diverse libraries of indole-1-carboxamide derivatives to probe kinase activity and establish structure-activity relationships (SAR).

Synthesis of Functionalized Materials and Ligands

The N,N-diethylcarbamoyl group's role as a powerful DMG [4] allows for the precise introduction of functional groups onto the indole core. This capability is valuable for synthesizing novel ligands for transition metals, components for organic electronics, and fluorescent probes. The orthogonal reactivity of the carbamoyl group, enabling cross-coupling after directed metalation, provides a modular and efficient approach to building complex molecular architectures not easily accessible by other means.

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